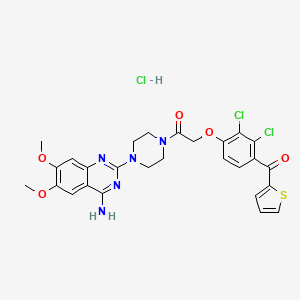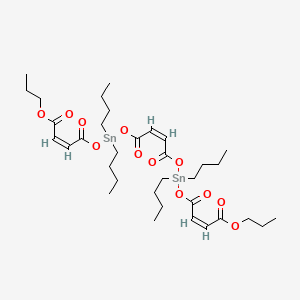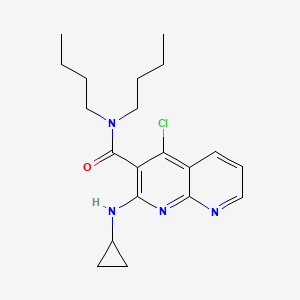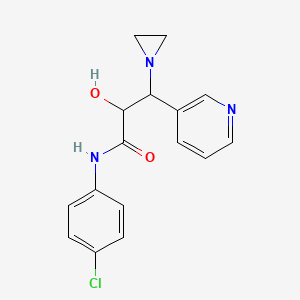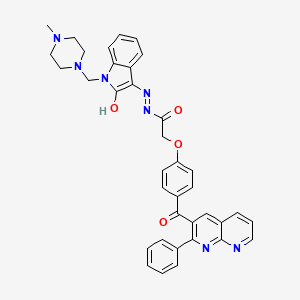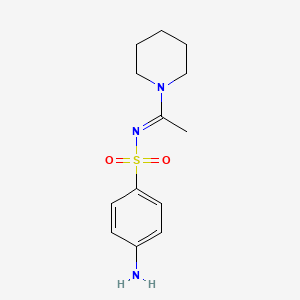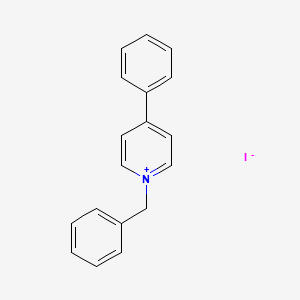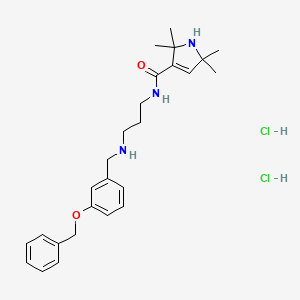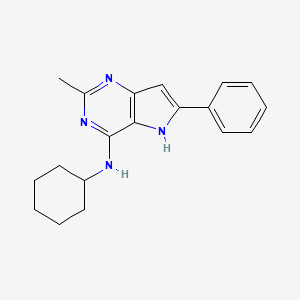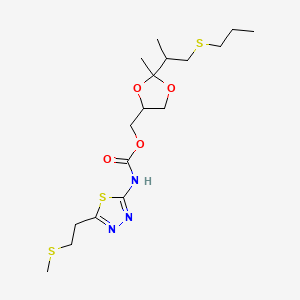
Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester is a complex organic compound featuring a unique combination of functional groups This compound is characterized by the presence of a thiadiazole ring, a dioxolane ring, and multiple thioether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester typically involves multi-step organic reactions. The process begins with the formation of the thiadiazole ring through the cyclization of appropriate precursors under acidic or basic conditions. The dioxolane ring is then introduced via a condensation reaction involving a diol and an aldehyde or ketone. The final step involves the esterification of carbamic acid with the intermediate product, using reagents such as carbonyldiimidazole or dicyclohexylcarbodiimide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. The thioether groups can undergo oxidation, leading to the generation of reactive oxygen species that can induce cellular damage. Additionally, the dioxolane ring can interact with cellular membranes, altering their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(phenylthio)-2-benzimidazolecarbamate
- Albendazole (Methyl 5-(propylthio)-2-benzimidazolecarbamate)
- Fenbendazole (Methyl 5-(phenylthio)-2-benzimidazolecarbamate)
Uniqueness
Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester is unique due to its combination of a thiadiazole ring and a dioxolane ring, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness differentiates it from other similar compounds, which may lack one or more of these functional groups.
Propiedades
Número CAS |
138474-86-9 |
|---|---|
Fórmula molecular |
C17H29N3O4S3 |
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
[2-methyl-2-(1-propylsulfanylpropan-2-yl)-1,3-dioxolan-4-yl]methyl N-[5-(2-methylsulfanylethyl)-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C17H29N3O4S3/c1-5-7-26-11-12(2)17(3)23-10-13(24-17)9-22-16(21)18-15-20-19-14(27-15)6-8-25-4/h12-13H,5-11H2,1-4H3,(H,18,20,21) |
Clave InChI |
XAIPUHDEIZDQPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCSCC(C)C1(OCC(O1)COC(=O)NC2=NN=C(S2)CCSC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


